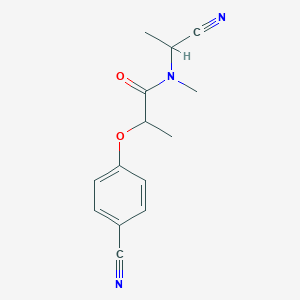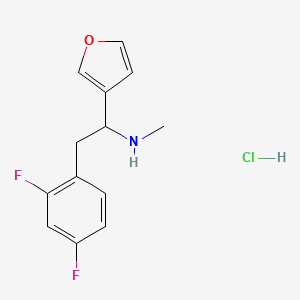
2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride, also known as DF-MEF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. DF-MEF is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) that has been shown to have promising effects in treating various psychiatric disorders, including depression and anxiety.
Mecanismo De Acción
2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride works by inhibiting the reuptake of serotonin and norepinephrine, which increases the levels of these neurotransmitters in the brain. This leads to an improvement in mood and a reduction in symptoms of depression and anxiety.
Biochemical and Physiological Effects:
2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can lead to an improvement in mood and a reduction in symptoms of depression and anxiety. 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride has also been shown to have a low potential for abuse and addiction, making it a promising alternative to other antidepressant medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride has several advantages for use in lab experiments. It is a highly selective SNRI, which means that it can be used to target specific neurotransmitters in the brain. It also has a low potential for abuse and addiction, making it a safer alternative to other antidepressant medications. However, 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride also has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several potential future directions for research on 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride. One area of focus could be on developing new formulations of the drug that are more effective and have fewer side effects. Another area of research could be on exploring the potential applications of 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride in treating other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, further research could be conducted to better understand the mechanism of action of 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride and its effects on the brain.
Métodos De Síntesis
2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride can be synthesized through a multi-step process that involves the reaction of 2,4-difluoroacetophenone with furan-3-carbaldehyde, followed by reductive amination with methylamine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride.
Aplicaciones Científicas De Investigación
2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride has been extensively studied for its potential applications in the treatment of depression and anxiety. It has been shown to be effective in increasing the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood and emotions.
Propiedades
IUPAC Name |
2-(2,4-difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO.ClH/c1-16-13(10-4-5-17-8-10)6-9-2-3-11(14)7-12(9)15;/h2-5,7-8,13,16H,6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTAKBOHHLWDSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=C(C=C(C=C1)F)F)C2=COC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2385524.png)
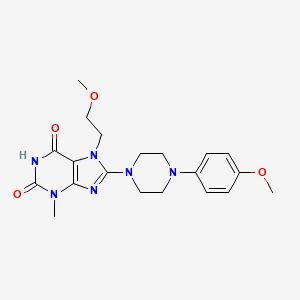
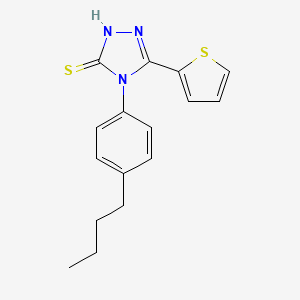
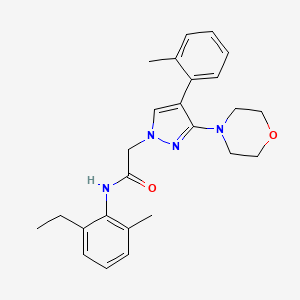

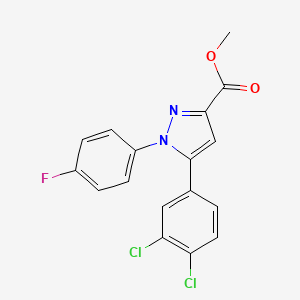
![4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline](/img/structure/B2385534.png)
![Benzo[d][1,3]dioxol-5-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2385535.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(2-methylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2385537.png)
![3-tert-butyl-1-[(3,4-dichlorophenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2385538.png)
![4-[6-Methyl-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2385541.png)

![3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2385546.png)
